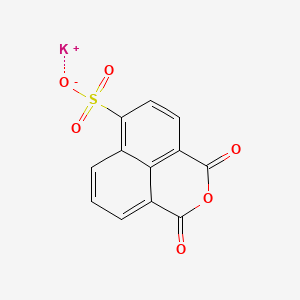
4-Sulfo-1,8-naphthalic anhydride potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfo-1,8-naphthalic anhydride potassium salt is a chemical compound with the molecular formula C12H5KO6S and a molecular weight of 316.33 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties. The compound is typically available as a solid and is used in research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfo-1,8-naphthalic anhydride potassium salt involves the sulfonation of 1,8-naphthalic anhydride. This process typically requires the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfo group at the desired position on the naphthalic anhydride ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Sulfo-1,8-naphthalic anhydride potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfo group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding dicarboxylic acid.
Common Reagents and Conditions
Sulfuric Acid: Used in the sulfonation process.
Water: Used in hydrolysis reactions.
Organic Solvents: Such as methanol or ethanol, used in purification steps.
Major Products Formed
4-Sulfo-1,8-naphthalenedicarboxylic Acid: Formed through hydrolysis of the anhydride group.
Aplicaciones Científicas De Investigación
4-Sulfo-1,8-naphthalic anhydride potassium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Sulfo-1,8-naphthalic anhydride potassium salt involves its interaction with specific molecular targets. The sulfo group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The anhydride group can react with nucleophiles, such as amines or alcohols, to form stable amide or ester linkages. These reactions are crucial for its applications in organic synthesis and biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1,8-naphthalic anhydride
- 1,8-Naphthalic anhydride
- 4-Amino-1,8-naphthalic anhydride
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 4-Amino-1,8-naphthalimide
- 1,8-Naphthalimide
Uniqueness
4-Sulfo-1,8-naphthalic anhydride potassium salt is unique due to the presence of the sulfo group, which imparts water solubility and enhances its reactivity in aqueous media. This property distinguishes it from other naphthalic anhydrides, making it particularly useful in applications requiring water-soluble reagents .
Propiedades
Número CAS |
71501-16-1 |
|---|---|
Fórmula molecular |
C12H6KO6S |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate |
InChI |
InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17); |
Clave InChI |
QMXLOFQRJPKOMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)O.[K] |
| 71501-16-1 | |
Pictogramas |
Irritant |
Números CAS relacionados |
71501-16-1 68427-33-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


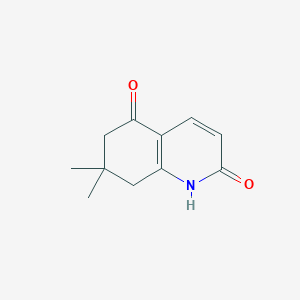
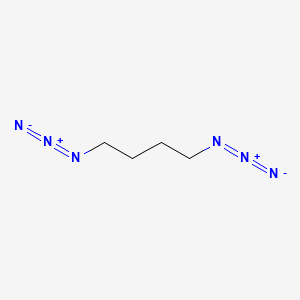
![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)



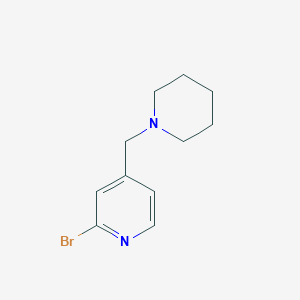



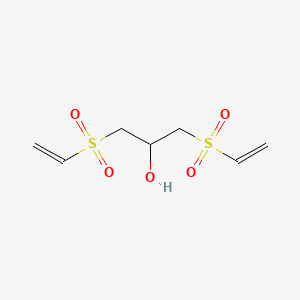
![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)


